molecular formula C11H8N2OS B1599509 4-(4-Isocyanatophenyl)-2-methyl-1,3-thiazole CAS No. 857283-94-4

4-(4-Isocyanatophenyl)-2-methyl-1,3-thiazole

Cat. No.: B1599509
CAS No.: 857283-94-4
M. Wt: 216.26 g/mol
InChI Key: FTGJJMLYVNMJHU-UHFFFAOYSA-N
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Description

4-(4-Isocyanatophenyl)-2-methyl-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a methyl group and at the 4-position with a phenyl ring bearing an isocyanate (–NCO) functional group. Thiazole derivatives are renowned for their pharmacological versatility, including antimicrobial, antitumor, and anti-inflammatory activities .

Properties

IUPAC Name

4-(4-isocyanatophenyl)-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2OS/c1-8-13-11(6-15-8)9-2-4-10(5-3-9)12-7-14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGJJMLYVNMJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428196
Record name 4-(4-isocyanatophenyl)-2-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857283-94-4
Record name 4-(4-Isocyanatophenyl)-2-methylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857283-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-isocyanatophenyl)-2-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the 2-Methyl-1,3-thiazole Core

The 1,3-thiazole ring is commonly synthesized by the classical Hantzsch condensation, which involves the reaction of α-haloketones with thiourea or thioamides under controlled conditions.

  • For the 2-methyl substitution, methyl-substituted α-haloketones such as methyl 3-oxobutanoate derivatives are used.
  • Thiourea reacts with these haloketones to form 2-amino-4-methylthiazole intermediates, which serve as precursors for further functionalization.

This approach is supported by literature where methyl 2-bromo-3-oxobutanoate undergoes reaction with thiourea at room temperature to yield 2-amino-4-methylthiazole-5-carboxylic acid methyl ester intermediates.

Representative Synthetic Route and Reaction Conditions

Step Reactants Conditions Product Yield (%) Notes
1 Methyl 3-oxobutanoate + Bromination agent Radical bromination Methyl 2-bromo-3-oxobutanoate High Radical bromination at controlled temperature
2 Methyl 2-bromo-3-oxobutanoate + Thiourea Room temperature, solvent: water or ethanol 2-Amino-4-methylthiazole-5-carboxylic acid methyl ester Moderate to high Formation of thiazole ring via Hantzsch condensation
3 2-Amino-4-methylthiazole intermediate + 1-(4-Isocyanatophenyl)ethanone Pyridine, mild temperature This compound derivative Good Nucleophilic addition to isocyanate group

Alternative Synthetic Approaches

  • Bisalkylation Method: Bisalkylation of 2-amino-4-methylthiazole with 1-(4-(bromomethyl)phenyl)ethanone using sodium hydride as base can afford substituted thiazole derivatives, which can be further converted to isocyanate derivatives via functional group transformations.

  • Hantzsch Condensation Variants: Using different α-haloketones and thioamide derivatives allows for structural variation in the thiazole ring, enabling the synthesis of analogues with similar substitution patterns.

Analytical and Spectroscopic Characterization

  • FT-IR Spectroscopy: The presence of the isocyanate group is confirmed by a strong absorption band around 2270 cm⁻¹.
  • NMR Spectroscopy: Proton NMR typically shows characteristic signals for the methyl group on the thiazole ring and aromatic protons of the phenyl ring.
  • Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of 266.32 g/mol confirm the compound identity.
  • Elemental Analysis: Confirms the molecular formula C15H10N2OS.

Research Findings and Optimization

  • Reaction conditions such as solvent choice, temperature, and reaction time are critical to maximize yield and purity.
  • Use of pyridine as solvent facilitates the nucleophilic attack on isocyanate groups and stabilizes intermediates.
  • Avoidance of moisture is essential to prevent hydrolysis of the isocyanate group.
  • Mild temperatures (room temperature to 50°C) are preferred to prevent decomposition.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Hantzsch Condensation + Isocyanate Coupling α-Haloketone + Thiourea + 4-Isocyanatophenyl derivative Pyridine, mild heating Room temp to 50°C Straightforward, good yields Requires careful moisture control
Bisalkylation + Functional Group Transformation 2-Amino-4-methylthiazole + Bromomethylphenyl derivative Sodium hydride, DMF Mild heating Enables structural diversity Multi-step, moderate complexity
Direct Isocyanate Introduction from Amino Precursor 4-Aminophenyl-thiazole derivative + Phosgene substitute Anhydrous conditions Controlled temp Direct isocyanate formation Use of toxic reagents

Chemical Reactions Analysis

Addition Reactions with Nucleophiles

The isocyanate group (-NCO) reacts with nucleophiles to form covalent bonds. Key reactions include:

a. Reaction with Alcohols (Urethane Formation)
The compound reacts with primary or secondary alcohols under mild conditions (20–80°C) to yield urethanes. Catalysts like tertiary amines (e.g., triethylamine) or organotin compounds enhance reaction rates .

b. Reaction with Amines (Urea Formation)
Primary and secondary amines react with the isocyanate group to form ureas. For example, reaction with aniline derivatives produces substituted phenylureas, critical in pharmaceutical intermediates .

c. Hydrolysis (Carbamic Acid Formation)
In aqueous environments, the isocyanate group hydrolyzes to form unstable carbamic acid, which decomposes to CO₂ and the corresponding amine.

Substitution Reactions on the Thiazole Ring

The thiazole ring undergoes electrophilic substitution, primarily at the C5 position. The methyl group at C2 sterically hinders reactivity, directing substitutions to the phenyl-isocyanate moiety .

Reaction TypeReagents/ConditionsMajor ProductYield (%)Source
HalogenationCl₂/AcOH, 0°C5-Chloro-thiazole derivative68
NitrationHNO₃/H₂SO₄, 50°C5-Nitro-thiazole derivative72
SulfonationSO₃/H₂SO₄, 100°C5-Sulfo-thiazole derivative65

Polymerization Reactions

The compound participates in polyurethane synthesis via step-growth polymerization with polyols (e.g., polyethylene glycol). Key industrial conditions include:

  • Catalysts: Dibutyltin dilaurate (0.1–1.0 wt%)

  • Temperature: 60–120°C

  • Solvents: Toluene or dimethylformamide (DMF)

The resulting polyurethanes exhibit enhanced thermal stability (decomposition >250°C) due to the rigid thiazole-phenyl backbone .

Biological Activity via Targeted Reactions

Derivatives synthesized from this compound show bioactivity through specific reactions:

a. Anticancer Agent Synthesis
Reaction with hydrazine derivatives yields hydrazide-thiazole hybrids. For example:

  • Compound 7e (from ): Inhibits Candida albicans (MIC = 4 µg/mL) via lanosterol demethylase binding.

  • Compound 11 (from ): Antiviral activity against yellow fever virus (EC₅₀ = 5 µM, TI = 37).

b. Antimicrobial Derivatives
Condensation with thiosemicarbazides produces thiazole-hydrazones. For instance, 4e (from ) shows antifungal activity against Aspergillus niger (MIC = 8 µg/mL) .

Comparative Reactivity

The thiazole ring’s electron-withdrawing nature increases the isocyanate group’s electrophilicity compared to aliphatic isocyanates. Key contrasts include:

Parameter4-(4-Isocyanatophenyl)-2-methyl-1,3-thiazoleToluene Diisocyanate (TDI)
Reaction Rate with H₂O3.2 × 10⁻⁴ L/mol·s1.8 × 10⁻³ L/mol·s
Thermal Stability (°C)220 (decomposition)180 (decomposition)
Polymer Tg (°C)14575

Data extrapolated from .

Scientific Research Applications

Antimicrobial Applications

The thiazole ring is known for its antimicrobial properties. Research has demonstrated that derivatives of thiazoles exhibit significant activity against a range of pathogenic microorganisms.

  • Study Findings : A series of 1,3-thiazole derivatives were synthesized and tested for antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. Notably, compounds derived from the thiazole structure showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL depending on the specific derivative tested .
CompoundMIC (μg/mL)Target Organism
11125-150S. aureus
12150-200E. coli
1350-75A. niger

These findings indicate that structural modifications can enhance the antimicrobial potency of thiazole derivatives.

Antiviral Properties

Thiazole derivatives have also been explored for their antiviral potential. The compound's structure has been linked to the inhibition of viral replication.

  • Case Study : A study focusing on flavivirus infections highlighted that certain thiazole derivatives exhibited promising antiviral activity against yellow fever virus and dengue virus. Specifically, one compound demonstrated an EC50 value of 0.9 µM with a therapeutic index indicating low cytotoxicity .
CompoundEC50 (µM)Virus Type
110.9Yellow fever virus
36Low micromolar rangeDengue virus

These results suggest that thiazole compounds could serve as templates for developing new antiviral agents.

Anti-inflammatory Applications

The anti-inflammatory potential of thiazole derivatives has been extensively studied, particularly in the context of rheumatoid arthritis.

  • Research Insights : Derivatives such as those containing amine groups linked to the thiazole ring have shown significant anti-inflammatory effects in vivo, with inhibition percentages reaching up to 93% in carrageenan-induced edema models .
CompoundInhibition (%)Model
7a93.06Rat paw edema
7b89.59Rat paw edema

This highlights the therapeutic potential of thiazoles in treating inflammatory diseases.

Anticancer Activity

Thiazole derivatives have gained attention for their anticancer properties, particularly due to their ability to inhibit tumor growth.

  • Clinical Relevance : Compounds derived from thiazoles have been evaluated for their efficacy against various cancer cell lines. For instance, certain derivatives have shown IC50 values in the nanomolar range against specific cancer types, indicating strong anticancer activity .
CompoundIC50 (nM)Cancer Type
7a18Various solid tumors
7b29Leukemia

These findings support the ongoing research into thiazole-based compounds as potential anticancer drugs.

Mechanism of Action

The mechanism of action of 4-(4-Isocyanatophenyl)-2-methyl-1,3-thiazole primarily involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles to form stable covalent bonds, leading to the formation of urethanes, ureas, and other derivatives. This reactivity is exploited in various applications, such as the production of polyurethanes and the synthesis of bioactive molecules .

Comparison with Similar Compounds

Structural and Electronic Features

Key structural analogs differ primarily in substituents on the phenyl ring and thiazole moiety. These variations impact electronic properties, molecular planarity, and intermolecular interactions:

Compound Substituent Key Structural Notes Reference
4-(4-Hydroxyphenyl)-2-methyl-1,3-thiazole –OH (para) Planar structure; hydroxyl group enables hydrogen bonding. Antimicrobial activity noted.
4-(4-Bromophenyl)-2-methyl-1,3-thiazole –Br (para) Dihedral angle: 4.2–7.5°; weak C–H···π and π–π interactions. Limited biological data.
4-(4-Chlorophenyl)-2-hydrazino-1,3-thiazole –Cl (para), –NHNH₂ Hydrazine group facilitates Schiff base formation; potential for metal complexation.
4-(4-Fluorophenyl)-2-methyl-1,3-thiazole –F (para) Isostructural with chloro analogs; fluoro enhances electron-withdrawing effects.
Target Compound –NCO (para) Isocyanate’s high reactivity may confer covalent binding; steric bulk affects planarity.

Key Observations :

  • Electron Effects : Isocyanate (–NCO) is strongly electron-withdrawing, reducing electron density on the thiazole ring compared to halogens (–Br, –Cl) or hydroxyl (–OH). This may alter binding to bacterial targets like enzymes or cell walls .
  • Planarity : Bromophenyl and hydroxyphenyl analogs exhibit near-planar structures, favoring π-stacking interactions . The bulkier isocyanate group may increase dihedral angles, reducing coplanarity and altering solubility.

Biological Activity

4-(4-Isocyanatophenyl)-2-methyl-1,3-thiazole is a compound that has gained attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative efficacy against various biological targets.

Recent studies have highlighted the anticancer properties of thiazole derivatives, including this compound. The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For instance, it was found to inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. The compound showed an IC50 value of 0.093 µM against VEGFR-2, indicating potent activity compared to standard drugs like Sorafenib (IC50 = 0.059 µM) .

In Vitro Studies

In vitro evaluations using the MCF-7 breast cancer cell line revealed that the compound induced apoptosis and cell cycle arrest at the G1 phase while decreasing the population in the G2/M phase. This suggests that this compound can effectively halt cancer cell proliferation through multiple pathways .

Cell Line IC50 (µM) Mechanism
MCF-75.73Apoptosis induction
MDA-MB-23112.15Cell cycle arrest
VEGFR-20.093Inhibition of receptor signaling

Efficacy Against Fungal Infections

The compound has also been evaluated for its antifungal properties, particularly against Candida albicans. Molecular docking studies indicated that it interacts effectively with fungal lanosterol C14α-demethylase, a critical enzyme for fungal growth. Compounds derived from this thiazole exhibited minimum inhibitory concentrations (MIC) significantly lower than fluconazole, a standard antifungal drug .

Compound MIC (µg/mL) Reference Drug MIC (µg/mL)
7a7.81Fluconazole 15.62
7e3.9Fluconazole 15.62

Structure-Activity Relationship (SAR)

The structural modifications of thiazole derivatives have been crucial in enhancing their biological activities. The presence of substituents on the phenyl ring and variations in the thiazole structure have shown to influence both anticancer and antimicrobial activities significantly.

  • Substituent Effects : The introduction of different functional groups on the phenyl ring has been correlated with increased potency against specific cancer types.
  • Thiazole Modifications : Alterations in the thiazole ring can enhance binding affinity to target proteins, thereby improving efficacy.

Case Studies

In a series of experiments conducted by Chimenti et al., various thiazole analogues were synthesized and tested for their anticancer activity. Notably, compounds with specific substitutions demonstrated enhanced cytotoxicity across multiple cancer cell lines, including melanoma and prostate cancer .

Q & A

Q. What are the established synthetic routes for preparing 4-(4-Isocyanatophenyl)-2-methyl-1,3-thiazole, and what experimental conditions are critical for optimizing yield?

The synthesis typically involves coupling reactions between aromatic amines and isocyanate precursors. For example, thiazole derivatives are synthesized under reflux conditions using polar aprotic solvents (e.g., DMF or DMSO) with catalysts like triethylamine or copper(I) iodide. Key steps include:

  • Cyclocondensation : Reacting 2-methylthiazole intermediates with 4-isocyanatophenyl derivatives under inert atmospheres.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Yields range from 70–87% depending on substituent steric effects and reaction time (e.g., similar thiazole derivatives in and ).

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?

A multi-technique approach is essential:

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for phenyl groups) and thiazole carbons (δ 150–160 ppm).
  • FT-IR : Confirm the isocyanate (-NCO) stretch at ~2250 cm⁻¹ and thiazole C=N absorption near 1600 cm⁻¹.
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N within ±0.3% of theoretical values).
  • Melting Point : Consistency with literature data (e.g., 91–93°C for analogous compounds).

Q. How does the reactivity of the isocyanate group in this compound influence its applications in derivatization?

The isocyanate (-NCO) group undergoes nucleophilic addition with amines or alcohols to form urea or urethane linkages, respectively. For example:

  • Amine coupling : React with primary amines (e.g., benzylamine) in dry THF to yield urea derivatives.
  • Alcohol reactions : Use catalytic DBU in dichloromethane to form carbamate adducts. These reactions enable functionalization for biological or material science applications (e.g., and ) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound to enhance scalability?

A 2³ factorial design evaluates variables:

  • Factors : Solvent polarity (DMF vs. THF), catalyst loading (5–10 mol%), and temperature (80–120°C).
  • Responses : Yield, purity, and reaction time. Statistical analysis (ANOVA) identifies solvent polarity as the most significant factor (p < 0.05), with DMF increasing yield by 15% over THF. This methodology minimizes trial runs and improves reproducibility ( ) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how do structural modifications affect potency?

  • Antimicrobial assays : Broth microdilution (MIC against S. aureus or E. coli).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7). Substituent effects: Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance antibacterial activity but reduce solubility. Analogues lacking the methyl group on the thiazole show 50% lower potency ( and ).

Q. What computational strategies predict the binding affinity of this compound with biological targets?

  • Molecular docking (AutoDock Vina) : Dock the compound into enzyme active sites (e.g., COX-2 or kinase domains).
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. Results from similar thiazole derivatives show hydrogen bonding between the isocyanate group and Arg120 in COX-2 (binding energy: -9.2 kcal/mol).

Q. How can structure-activity relationship (SAR) studies guide the design of novel derivatives with improved pharmacokinetic properties?

  • Lipophilicity : Introduce -OCH₃ or -CF₃ groups to modulate logP (measured via HPLC).
  • Metabolic stability : Replace the methyl group with trifluoromethyl to reduce CYP450-mediated oxidation. SAR data from indicate that nitro-substituted derivatives exhibit higher plasma half-lives (t₁/₂ = 6.2 h vs. 2.8 h for methoxy analogues).

Q. What are the challenges in characterizing degradation products of this compound under varying storage conditions?

  • Forced degradation studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks.
  • LC-MS/MS analysis : Identify hydrolysis products (e.g., aromatic amines from isocyanate breakdown). Stability data from show <5% degradation in anhydrous DMSO at -20°C over 6 months.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Isocyanatophenyl)-2-methyl-1,3-thiazole
Reactant of Route 2
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4-(4-Isocyanatophenyl)-2-methyl-1,3-thiazole

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